molecular formula C10H18N4O B11730738 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11730738
M. Wt: 210.28 g/mol
InChI Key: JDVWRHDKHRQXJH-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 4, an amino group at position 3, and an isopropyl substituent at position 1 of the pyrazole ring. The carboxamide nitrogen is further substituted with ethyl and methyl groups (N-ethyl-N-methyl).

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-ethyl-N-methyl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-5-13(4)10(15)8-6-14(7(2)3)12-9(8)11/h6-7H,5H2,1-4H3,(H2,11,12)

InChI Key

JDVWRHDKHRQXJH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino group and the carboxamide group can be introduced through substitution reactions using appropriate reagents such as amines and carboxylic acid derivatives.

    Alkylation: The N-ethyl and N-methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a ligand for studying enzyme interactions or as a probe for investigating cellular pathways.

Medicine

Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Table 1: Key Pyrazole-4-carboxamide Derivatives and Their Properties

Compound Name Substituents (Pyrazole Positions) Biological Activity Key Differences vs. Target Compound Reference
Isoflucypram 1: Methyl; 3: Difluoromethyl; 4: N-cyclopropyl-N-(2-isopropylbenzyl) Fungicide Bulkier amide substituents (cyclopropyl and benzyl groups) enhance lipid solubility for agricultural use .
Fluxapyroxad 1: Methyl; 3: Difluoromethyl; 4: N-(1,1,3-trimethylindenyl) Fungicide Rigid indenyl group improves binding to fungal enzymes; lacks amino group at position 3 .
Encorafenib 1: Propan-2-yl; 4: Linked to pyrimidine and carbamate groups Kinase inhibitor (anticancer) Extended aromatic system and carbamate moiety enhance kinase selectivity .
7a/7b (Antitumor) 4: N-phenyl/4-methylphenyl; 5: Indole-methyleneamino Antitumor Aminoindole substituents at position 5 enable DNA intercalation; no ethyl/methyl amide groups .
Antimalarial analogs 3: Methylthio; 4: N-(4-oxomorpholinophenyl) Antimalarial Thioether and morpholinone groups enhance redox activity; no isopropyl group at position 1 .

Impact of Substituents on Bioactivity

  • Amino Group at Position 3: The target compound’s amino group may facilitate hydrogen bonding with biological targets, contrasting with halogenated (e.g., difluoromethyl in isoflucypram) or thioether groups in antimalarial analogs .
  • Isopropyl at Position 1 : Similar to encorafenib’s propan-2-yl group, this substituent may enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural characteristics, including the presence of amino, ethyl, and methyl groups, suggest that it may interact with various biological targets, leading to therapeutic effects.

The molecular formula of this compound is C10H18N4OC_{10}H_{18}N_4O with a molecular weight of 210.28 g/mol. The compound is characterized by its unique functional groups which may enhance its biological activity compared to other pyrazole derivatives.

PropertyValue
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that compounds within the pyrazole class exhibit a variety of biological activities, including anti-inflammatory and anticancer properties. The specific biological activity of this compound can be summarized as follows:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at low concentrations .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth signaling pathways.

Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrazole derivatives, highlighting their potential as therapeutic agents:

  • Cytotoxicity Studies : A recent study screened various pyrazole derivatives against multiple cancer cell lines, revealing that certain substitutions enhance cytotoxic potency significantly. For example, compounds with methyl and ethyl substitutions showed improved activity against A549 lung cancer cells with IC50 values ranging from 0.39 µM to 0.46 µM .
  • Anti-inflammatory Properties : Research has indicated that some pyrazole derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
  • Pharmacological Potential : The diverse biological activities suggest that this compound could serve as a lead compound for further development in drug design aimed at cancer therapy or inflammatory conditions .

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